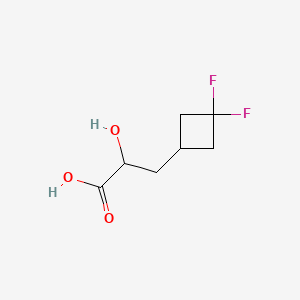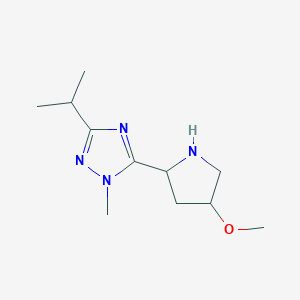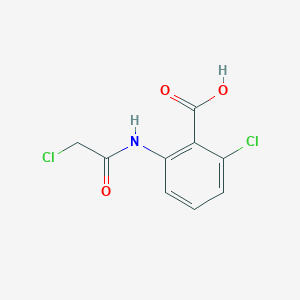
2,2-Bis(methylsulfanyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)acetic acid is an organic compound with the molecular formula C5H10O4S2This compound contains two methylsulfanyl groups attached to the acetic acid backbone, making it a dithiol-containing organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)acetic acid typically involves the reaction of acetic acid derivatives with methylsulfanyl reagents. One common method is the reaction of Meldrum’s acid with carbon disulfide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2-Bis(methylsulfanyl)acetic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s dithiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various cellular processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid: Contains a thiol group attached to an acetic acid backbone.
Dithiothreitol (DTT): A dithiol compound used as a reducing agent in biochemistry.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in various applications.
Uniqueness
2,2-Bis(methylsulfanyl)acetic acid is unique due to its two methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H8O2S2 |
|---|---|
Molecular Weight |
152.2 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H8O2S2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
InChI Key |
AAIKDESBMTXGNW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)




![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)








